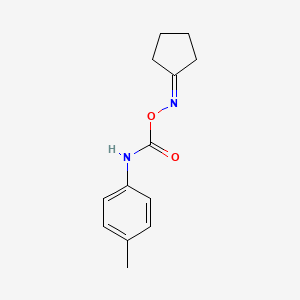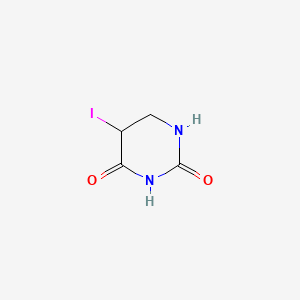
5-Iodo-5,6-dihydrouracil
Übersicht
Beschreibung
5-Iodo-5,6-dihydrouracil is a halogenated derivative of dihydrouracil, a modified nucleoside. This compound is characterized by the presence of an iodine atom at the 5th position of the uracil ring and a saturated bond between the 5th and 6th carbon atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodo-5,6-dihydrouracil typically involves the reduction of 5-iodouracil. One common method is the NADPH-dependent reduction, where 5-iodouracil is reduced to this compound using dihydropyrimidine dehydrogenase (DHPDH) as a catalyst . Another method involves the use of iodine monochloride or N-bromosuccinimide and sodium azide at temperatures ranging from 25 to 45°C, which proceeds via a 5-halo-6-azido-5,6-dihydro intermediate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the methodologies used in laboratory synthesis can potentially be scaled up for industrial production, provided that the reaction conditions are optimized for larger-scale operations.
Analyse Chemischer Reaktionen
Types of Reactions
5-Iodo-5,6-dihydrouracil undergoes various chemical reactions, including:
Reduction: The reduction of 5-iodouracil to this compound using NADPH and DHPDH.
Substitution: Halogenation reactions where the iodine atom can be substituted with other halogens or functional groups.
Common Reagents and Conditions
NADPH: Used in the enzymatic reduction of 5-iodouracil.
Iodine Monochloride or N-Bromosuccinimide: Used in halogenation reactions.
Sodium Azide: Facilitates the formation of the 5-halo-6-azido-5,6-dihydro intermediate.
Major Products
The major product formed from the reduction of 5-iodouracil is this compound. Substitution reactions can yield various halogenated derivatives depending on the reagents used .
Wissenschaftliche Forschungsanwendungen
5-Iodo-5,6-dihydrouracil has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antineoplastic agent due to its ability to inhibit dihydropyrimidine dehydrogenase (DHPDH), an enzyme involved in pyrimidine metabolism.
Biochemistry: Used in studies involving the modification of nucleosides and nucleotides, particularly in the context of RNA and DNA research.
Industrial Applications: Potential use in the synthesis of novel halogenated nucleosides with unique biochemical properties.
Wirkmechanismus
The mechanism of action of 5-Iodo-5,6-dihydrouracil involves the inhibition of dihydropyrimidine dehydrogenase (DHPDH). The compound binds to the active site of the enzyme, leading to covalent modification and subsequent inhibition of enzyme activity . This inhibition disrupts the pyrimidine metabolism pathway, which is crucial for DNA and RNA synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Iodouracil: The precursor to 5-Iodo-5,6-dihydrouracil, used in similar biochemical studies.
5-Bromo-5,6-dihydrouracil: Another halogenated derivative with similar properties.
5,6-Dihydrouracil: The non-halogenated parent compound, commonly found in tRNA.
Uniqueness
This compound is unique due to the presence of the iodine atom, which imparts distinct biochemical properties. Its ability to inhibit DHPDH makes it a valuable compound in medicinal chemistry research, particularly in the development of antineoplastic agents .
Eigenschaften
IUPAC Name |
5-iodo-1,3-diazinane-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5IN2O2/c5-2-1-6-4(9)7-3(2)8/h2H,1H2,(H2,6,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGKCTZPSAOUUMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)NC(=O)N1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5IN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60976237 | |
| Record name | 5-Iodo-5,6-dihydropyrimidine-2,4-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60976237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60763-80-6 | |
| Record name | 5-Iodo-5,6-dihydrouracil | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060763806 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Iodo-5,6-dihydropyrimidine-2,4-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60976237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



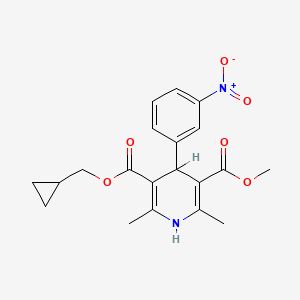
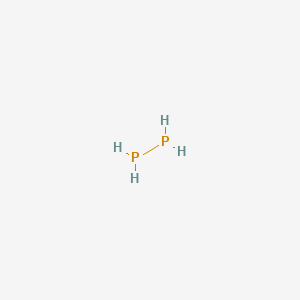

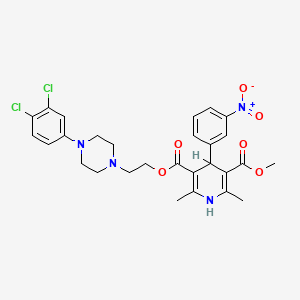
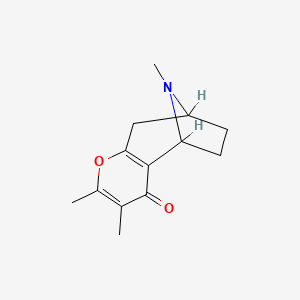
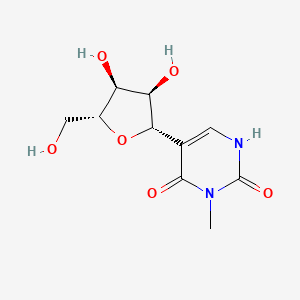
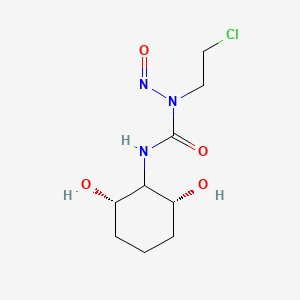
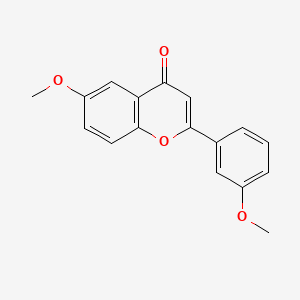
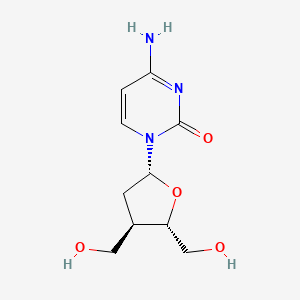
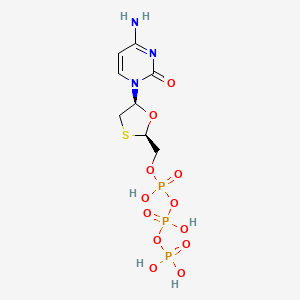
![(6R,7S)-7-({[4-(2-amino-1-carboxylato-2-oxoethylidene)-1,3-dithietan-2-yl]carbonyl}amino)-7-methoxy-3-{[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1201449.png)

